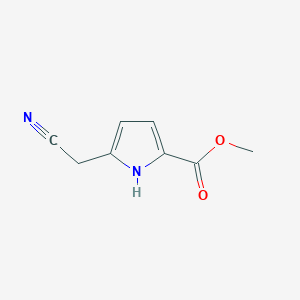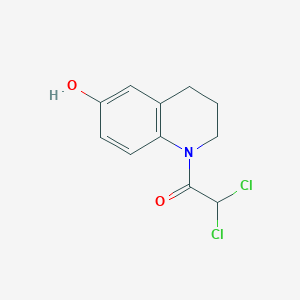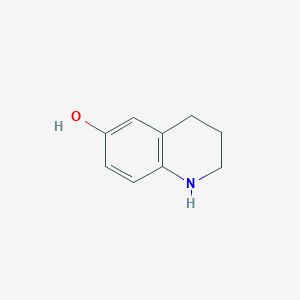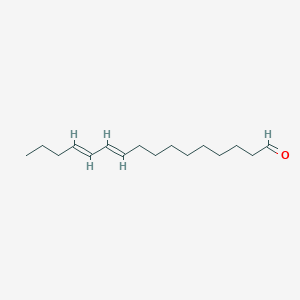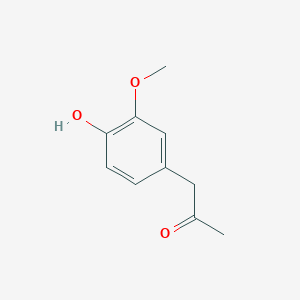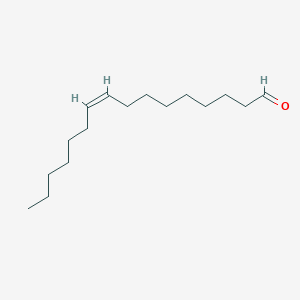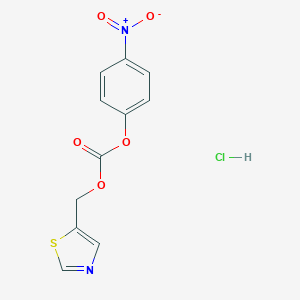
Lithium pyrrolidinoborohydride 1M solu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium pyrrolidinoborohydride 1M solu, also known as Lithium trihydro-1-pyrrolidinylborate, is a reducing agent used for the reduction of carbonic and carboxylic acid derivatives . It is also a reagent for reduction-amination reactions . The CAS Number is 144188-76-1 .
Molecular Structure Analysis
The empirical formula of Lithium pyrrolidinoborohydride 1M solu is C4H11BLiN . The molecular weight is 90.89 .Chemical Reactions Analysis
Lithium pyrrolidinoborohydride 1M solu is capable of reducing a variety of functional groups . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .Physical And Chemical Properties Analysis
Lithium pyrrolidinoborohydride 1M solu has a density of 0.890 g/mL at 25 °C . The flashing point is 0-1°F .Applications De Recherche Scientifique
Reduction of Carbonyl Compounds
LiPyrBH is commonly employed in the reduction of carbonyl compounds to alcohols. It is particularly effective in reducing ketones and aldehydes to their corresponding secondary and primary alcohols, respectively. This reaction is crucial in the synthesis of complex organic molecules and pharmaceuticals .
Stereoselective Reductions
Due to its chiral nature, LiPyrBH can be used for stereoselective reductions , providing control over the stereochemistry of the resulting product. This is particularly important in the synthesis of enantiomerically pure substances, which are essential in the creation of drugs with specific biological activities .
Reduction-Amination Reactions
LiPyrBH facilitates reduction-amination reactions , where it not only reduces a carbonyl group but also introduces an amine group in a single step. This dual functionality is valuable in the synthesis of amines, which are key building blocks in the production of various agrochemicals and pharmaceuticals .
Reducing Agent for Acid Derivatives
It serves as a reducing agent for acid derivatives , such as esters and amides, to alcohols and amines. This application is significant in the modification of biomolecules and the preparation of complex organic compounds .
Transfer of Amine Moiety
LiPyrBH can transfer the amine moiety in certain reactions, such as the reaction with halopyridines and primary alkyl methanesulfonates. This property is exploited in the synthesis of nitrogen-containing heterocycles, which are common structures in many pharmaceuticals .
Reduction of Nitro Compounds
The compound is effective in the reduction of nitro compounds to amines. This reaction is widely used in the synthesis of dyes, agrochemicals, and pharmaceuticals, where the amino group plays a critical role in the biological activity of these compounds .
Deprotection of Carbonyl Protecting Groups
LiPyrBH is utilized in the deprotection of carbonyl protecting groups . Protecting groups are often used in multi-step organic syntheses to prevent certain functional groups from reacting. LiPyrBH can selectively remove these protecting groups without affecting other parts of the molecule .
Polymer Research
In polymer research , LiPyrBH is used to modify polymer chains or to create block copolymers. Its ability to reduce certain functional groups on polymers allows for the introduction of different chemical functionalities, which can alter the physical properties of the polymers .
Safety and Hazards
Mécanisme D'action
Target of Action
Lithium Pyrrolidinoborohydride (LiPyrBH) primarily targets carbonic and carboxylic acid derivatives . It acts as a reducing agent, capable of reducing a variety of functional groups .
Mode of Action
LiPyrBH interacts with its targets through a reduction-amination reaction . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .
Biochemical Pathways
It is known that the compound plays a significant role in the reduction of carbonic and carboxylic acid derivatives . This reduction process can influence various biochemical pathways, particularly those involving these derivatives.
Result of Action
The primary result of LiPyrBH’s action is the reduction of carbonic and carboxylic acid derivatives . This can lead to changes at the molecular and cellular levels, depending on the specific compounds involved and the context in which the reaction takes place.
Action Environment
The action, efficacy, and stability of LiPyrBH are influenced by several environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Furthermore, its density and refractive index can also vary with temperature . It’s important to note that LiPyrBH is classified as a hazardous material that can set free flammable gases upon contact with water .
Propriétés
InChI |
InChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURJQCOSTCRYPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BLiN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635656 |
Source


|
| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium pyrrolidinoborohydride 1M solu | |
CAS RN |
144188-76-1 |
Source


|
| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


